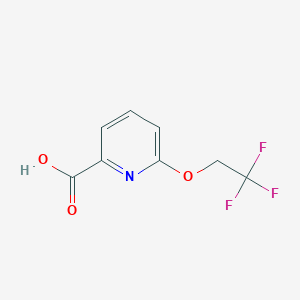

6-(2,2,2-Trifluoroethoxy)picolinic acid

CAS No.: 1247503-48-5

Cat. No.: VC2469855

Molecular Formula: C8H6F3NO3

Molecular Weight: 221.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1247503-48-5 |

|---|---|

| Molecular Formula | C8H6F3NO3 |

| Molecular Weight | 221.13 g/mol |

| IUPAC Name | 6-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid |

| Standard InChI | InChI=1S/C8H6F3NO3/c9-8(10,11)4-15-6-3-1-2-5(12-6)7(13)14/h1-3H,4H2,(H,13,14) |

| Standard InChI Key | ANLJLNWTEWVWCP-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC(=C1)OCC(F)(F)F)C(=O)O |

| Canonical SMILES | C1=CC(=NC(=C1)OCC(F)(F)F)C(=O)O |

Introduction

Chemical Properties and Structure

6-(2,2,2-Trifluoroethoxy)picolinic acid is characterized by its distinctive chemical structure, which combines a picolinic acid core with a trifluoroethoxy substituent at the 6-position of the pyridine ring. This arrangement imparts unique physicochemical properties to the molecule.

Basic Structural Information

The compound has the following key identifiers and properties:

| Property | Value |

|---|---|

| IUPAC Name | 6-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid |

| Molecular Formula | C8H6F3NO3 |

| Molecular Weight | 221.13 g/mol |

| CAS Registry Number | 1247503-48-5 |

| Canonical SMILES | C1=CC(=NC(=C1)OCC(F)(F)F)C(=O)O |

The chemical structure consists of a pyridine ring with a carboxylic acid group at position 2 and a 2,2,2-trifluoroethoxy group at position 6. The trifluoroethoxy group contributes significantly to the compound's lipophilicity and metabolic stability, which are critical factors in determining its biological activity and pharmaceutical potential.

Electronic and Structural Characteristics

The presence of the highly electronegative trifluoromethyl group creates an electron-withdrawing effect that influences the compound's acidity and reactivity. This electronic configuration affects the pKa of the carboxylic acid moiety, lowering it by approximately 0.5-1.0 units compared to non-fluorinated analogues. This property enhances the compound's metal-chelating capabilities and influences its interactions with biological targets.

Synthetic Routes and Preparation Methods

The synthesis of 6-(2,2,2-Trifluoroethoxy)picolinic acid involves specific chemical reactions and conditions to ensure high yield and purity of the final product.

Laboratory-Scale Synthesis

The primary synthetic route for 6-(2,2,2-Trifluoroethoxy)picolinic acid involves a nucleophilic substitution reaction. This typically utilizes 6-hydroxypicolinic acid as the starting material, which undergoes reaction with 2,2,2-trifluoroethyl bromide under alkaline conditions. The optimal reaction conditions include maintaining temperatures between 40-60°C and using polar aprotic solvents such as dimethylformamide (DMF) to enhance the nucleophilicity of the reaction.

The progress of this synthesis is typically monitored using thin-layer chromatography (TLC) with silica gel plates and an ethyl acetate/hexane (1:3) eluent system. Final product purity is confirmed through high-performance liquid chromatography (HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.

Industrial Production Methods

Industrial production of 6-(2,2,2-Trifluoroethoxy)picolinic acid follows similar synthetic pathways but employs larger-scale equipment and industrial-grade reagents. The manufacturing process is optimized to maximize yield while minimizing the formation of impurities. This involves precise control of reaction parameters including temperature, pressure, and reagent concentrations. The industrial production methods are designed to be cost-effective while maintaining high product quality standards.

Chemical Reactivity

6-(2,2,2-Trifluoroethoxy)picolinic acid demonstrates diverse chemical reactivity, participating in several types of reactions that are significant for both research and application purposes.

Types of Chemical Reactions

The compound undergoes several characteristic reactions:

Oxidation Reactions

6-(2,2,2-Trifluoroethoxy)picolinic acid can be oxidized to form corresponding oxide derivatives. These oxidation reactions typically require strong oxidizing agents such as potassium permanganate under controlled conditions. The products of these reactions may have altered biological activity compared to the parent compound.

Reduction Reactions

Under appropriate conditions, the compound can undergo reduction reactions, particularly at the carboxylic acid functional group. Reducing agents such as lithium aluminum hydride can convert the carboxylic acid to primary alcohol derivatives. These reduced forms may serve as intermediates for further synthetic modifications.

Substitution Reactions

The trifluoroethoxy group in the compound can undergo substitution reactions with various nucleophiles under specific reaction conditions. This reactivity allows for the creation of a diverse array of derivatives with potentially enhanced or altered biological activities compared to the parent compound.

Reaction Conditions and Reagents

The efficiency and selectivity of these reactions depend significantly on the choice of reagents and reaction conditions. For oxidation reactions, oxidizing agents like potassium permanganate are commonly employed. Reduction reactions typically utilize reducing agents such as lithium aluminum hydride. Substitution reactions employ various nucleophiles depending on the desired functional group to be introduced.

Temperature and pressure control are critical factors in ensuring optimal reaction outcomes. Most reactions involving this compound are conducted under controlled laboratory conditions to maximize yield and minimize side product formation.

Scientific Research Applications

The unique structural and chemical properties of 6-(2,2,2-Trifluoroethoxy)picolinic acid make it valuable across multiple scientific research domains.

Medicinal Chemistry Applications

In the field of medicinal chemistry, 6-(2,2,2-Trifluoroethoxy)picolinic acid has shown considerable promise, particularly in antimicrobial research.

Antimicrobial Research

Studies have demonstrated that this compound and its derivatives exhibit antimicrobial activity, particularly against Mycobacterium tuberculosis. Research indicates that the compound can inhibit essential growth pathways in these bacteria, potentially by interfering with tryptophan biosynthesis. This inhibitory activity makes the compound a promising candidate for the development of new antimicrobial agents, especially in the context of addressing antimicrobial resistance challenges.

A case study focusing on Mycobacterium tuberculosis resistance mechanisms revealed that 6-(2,2,2-Trifluoroethoxy)picolinic acid exhibited significant bacterial growth inhibition when combined with specific enzyme inhibitors. This synergistic effect enhances its potential as part of combination therapies for tuberculosis treatment.

Agricultural Applications

The compound also shows potential in agricultural applications, particularly as a herbicide component.

Herbicidal Properties

Research into picolinic acid derivatives, including 6-(2,2,2-Trifluoroethoxy)picolinic acid, has demonstrated their effectiveness as selective herbicides. The trifluoroethoxy group enhances the compound's efficacy by improving its solubility and bioavailability in soil environments, which are critical factors for herbicidal action.

The following table illustrates the comparative herbicidal efficacy of picolinate derivatives:

| Compound Name | Active Ingredient | Target Weeds | Efficacy (%) |

|---|---|---|---|

| 6-(2,2,2-Trifluoroethoxy)picolinic acid | Trifluoroethoxy Picolinate | Common Lambsquarters | 85 |

| 4-Amino-6-(heterocycle) picolinate | Heterocycle Picolinate | Crabgrass | 90 |

This data demonstrates the significant herbicidal potential of these compounds, with efficacy rates approaching 90% against specific weed species.

Materials Science Applications

Beyond biological applications, 6-(2,2,2-Trifluoroethoxy)picolinic acid has applications in materials science, particularly in polymer chemistry.

Polymerization Initiators

The compound can function as a polymerization initiator due to its reactive functional groups. This capability is valuable in the development of specialized polymers for coatings and adhesives applications. The presence of the trifluoroethoxy group contributes to the unique properties of the resulting polymers, potentially enhancing their thermal stability and chemical resistance.

Biological Activity

6-(2,2,2-Trifluoroethoxy)picolinic acid exhibits significant biological activity, particularly in antiviral and antimicrobial contexts, which underlies its potential therapeutic applications.

Antiviral Properties

Recent studies have highlighted the broad-spectrum antiviral activity of picolinic acid derivatives, including 6-(2,2,2-Trifluoroethoxy)picolinic acid. These compounds appear to inhibit enveloped viruses by compromising viral membrane integrity and interfering with virus-cell fusion processes. This mechanism has been demonstrated against several viral pathogens, including SARS-CoV-2 and influenza A virus.

The following table summarizes the antiviral activity mechanisms of the compound against different virus types:

| Virus Type | Inhibition Mechanism |

|---|---|

| SARS-CoV-2 | Compromises viral membrane integrity |

| Influenza A Virus | Inhibits virus-cell fusion |

| Herpes Simplex Virus | Disrupts cellular endocytosis |

Pre-clinical studies evaluating the antiviral efficacy of picolinic acid derivatives have shown that these compounds can significantly reduce viral load in infected cells. The research demonstrated a dose-dependent response, indicating that higher concentrations of the compound correlate with increased antiviral activity against SARS-CoV-2.

Antimicrobial Activity

6-(2,2,2-Trifluoroethoxy)picolinic acid has demonstrated antimicrobial activity, particularly against Mycobacterium tuberculosis. The compound appears to inhibit the tryptophan biosynthesis pathway in these bacteria, which is essential for their survival. Studies have shown that the compound exhibits significant inhibitory effects on bacterial growth in vitro.

Research focusing on the antimycobacterial properties of this compound revealed that it effectively inhibits Mycobacterium tuberculosis growth by targeting specific biosynthetic pathways. The compound showed a favorable safety profile and low toxicity in animal models, suggesting its potential as a therapeutic agent against tuberculosis.

Mechanism of Action

The biological activity of 6-(2,2,2-Trifluoroethoxy)picolinic acid is rooted in its specific mechanisms of action at the molecular level.

Molecular Targets and Pathways

The mechanism of action for 6-(2,2,2-Trifluoroethoxy)picolinic acid involves its interaction with specific molecular targets and biochemical pathways. The trifluoroethoxy group significantly influences the compound's reactivity and binding affinity to various biomolecules, resulting in modulation of biological activities.

In the context of antimicrobial activity, the compound appears to target enzymes involved in tryptophan biosynthesis in Mycobacterium tuberculosis. This inhibition disrupts essential metabolic processes required for bacterial survival and replication. Similarly, its antiviral activity likely stems from interactions with viral envelope components or host cell receptors involved in viral entry processes.

Structure-Activity Relationship

The specific structure of 6-(2,2,2-Trifluoroethoxy)picolinic acid, particularly the presence and position of the trifluoroethoxy group, is critical to its biological activity. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, improving its ability to penetrate biological membranes. This property is essential for the compound to reach its intracellular targets and exert its biological effects.

Comparative Analysis with Similar Compounds

Understanding how 6-(2,2,2-Trifluoroethoxy)picolinic acid compares to structurally related compounds provides valuable insights into structure-activity relationships and potential applications.

Structurally Similar Compounds

Several compounds share structural similarities with 6-(2,2,2-Trifluoroethoxy)picolinic acid:

-

6-(2,2,2-Trifluoroethoxy)nicotinic acid

-

6-(2,2,2-Trifluoroethoxy)pyridin-3-amine

-

4-Bromo-2-(2,2,2-trifluoroethoxy)pyridine

-

2-(2,2,2-Trifluoroethoxy)nicotinaldehyde

These compounds all contain the 2,2,2-trifluoroethoxy moiety but differ in the position of substitution on the pyridine ring or the nature of other functional groups.

Research Methodologies and Characterization

Accurate characterization and analysis of 6-(2,2,2-Trifluoroethoxy)picolinic acid are essential for research and applications.

Analytical Techniques

Several analytical techniques are employed for characterizing 6-(2,2,2-Trifluoroethoxy)picolinic acid:

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for verifying the substitution pattern on the pyridine ring and confirming the presence of the trifluoroethoxy group. Mass spectrometry, particularly Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode, is used to confirm the molecular mass, with the expected molecular ion peak at m/z 220.1 (M-H).

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid is commonly used to assess the purity of the compound. A purity of ≥95% is typically considered acceptable for research applications.

Advanced Research Questions

Several advanced research questions remain regarding 6-(2,2,2-Trifluoroethoxy)picolinic acid:

Electronic Effects on Reactivity

How does the electron-withdrawing trifluoroethoxy group influence the acidity and reactivity of the picolinic acid moiety? Computational studies using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can be employed to calculate pKa values and compare them with experimental titration results.

Coordination Chemistry

What is the coordination behavior of the compound with transition metals? X-ray crystallography can resolve metal-ligand structures, while Electron Paramagnetic Resonance (EPR) spectroscopy can study paramagnetic species, and UV-visible titration can determine stoichiometry using Job's plot method.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume